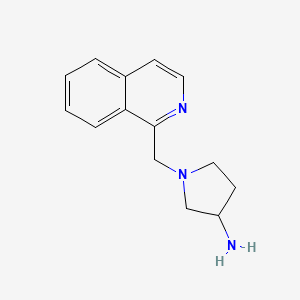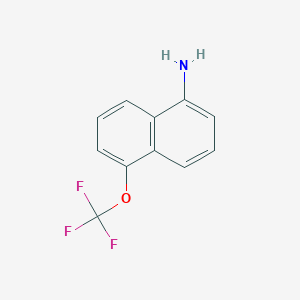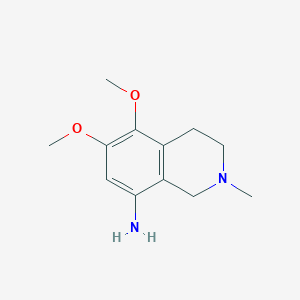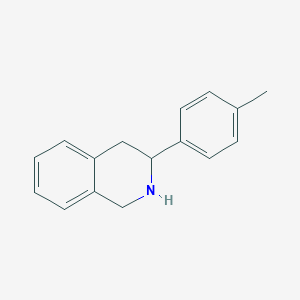
2-(2-Chloronaphthalen-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(2-cloro-1-naftil)acético es un compuesto orgánico con la fórmula molecular C12H9ClO2. Es un derivado del naftaleno, donde un átomo de cloro se sustituye en la segunda posición y un grupo ácido acético se une a la primera posición.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 2-(2-cloro-1-naftil)acético típicamente involucra la cloración del naftaleno seguida de la introducción del grupo ácido acético. Un método común es la reacción de acilación de Friedel-Crafts, donde el naftaleno reacciona con cloruro de cloroacetilo en presencia de un catalizador ácido de Lewis como el cloruro de aluminio (AlCl3). La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del cloruro de acilo.
Métodos de Producción Industrial
En un entorno industrial, la producción de ácido 2-(2-cloro-1-naftil)acético puede involucrar la cloración a gran escala del naftaleno seguida de la acilación. El proceso está optimizado para un alto rendimiento y pureza, a menudo involucra reactores de flujo continuo y técnicas de purificación avanzadas como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 2-(2-cloro-1-naftil)acético puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar las naftoquinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes o hidrocarburos correspondientes.
Sustitución: El átomo de cloro se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: Se pueden emplear nucleófilos como el metóxido de sodio (NaOCH3) o el terc-butóxido de potasio (KOtBu).
Productos Principales
Oxidación: Naftoquinonas
Reducción: Alcoholes o hidrocarburos
Sustitución: Varios naftalenos sustituidos dependiendo del nucleófilo utilizado
Aplicaciones Científicas De Investigación
El ácido 2-(2-cloro-1-naftil)acético tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su potencial como intermedio farmacéutico.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(2-cloro-1-naftil)acético implica su interacción con varios objetivos moleculares. El compuesto puede actuar como un electrófilo en reacciones de sustitución, donde reacciona con nucleófilos para formar nuevos enlaces químicos. En los sistemas biológicos, puede interactuar con enzimas y receptores, lo que lleva a varios efectos bioquímicos. Las vías exactas y los objetivos moleculares aún se están investigando.
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 2-(3-cloro-1-naftil)acético
- Ácido 2-(1-naftil)acético
- Ácido 2-(2-naftil)acético
Singularidad
El ácido 2-(2-cloro-1-naftil)acético es único debido a la posición específica del átomo de cloro y el grupo ácido acético en el anillo de naftaleno. Esta estructura única imparte propiedades químicas y físicas distintas, lo que lo hace valioso para aplicaciones específicas en investigación e industria.
Propiedades
Número CAS |
15257-62-2 |
|---|---|
Fórmula molecular |
C12H9ClO2 |
Peso molecular |
220.65 g/mol |
Nombre IUPAC |
2-(2-chloronaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C12H9ClO2/c13-11-6-5-8-3-1-2-4-9(8)10(11)7-12(14)15/h1-6H,7H2,(H,14,15) |
Clave InChI |
QLACEWUTNHLFMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2CC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Bromo-5-methylbenzo[d]oxazol-2-amine](/img/structure/B11882834.png)









